molecular formula C10H14O2 B1219966 2-Methoxy-4-propylphenol CAS No. 2785-87-7

2-Methoxy-4-propylphenol

Cat. No.: B1219966
CAS No.: 2785-87-7
M. Wt: 166.22 g/mol
InChI Key: PXIKRTCSSLJURC-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Methoxy-4-propylphenol plays a significant role in biochemical reactions, particularly due to its interactions with enzymes and proteins. It has been identified as a volatile phenolic flavor compound that can interact with various enzymes involved in metabolic pathways . For instance, it has been shown to undergo hydrodeoxygenation, a reaction catalyzed by acid sites of supports, leading to the formation of propylcatechol . This interaction highlights the compound’s potential role in modifying enzyme activity and influencing metabolic processes.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to activate the transient receptor potential cation channel subfamily A member 1 (TRPA1), which is involved in the detection of pain and cold perception . This activation can lead to changes in cellular signaling pathways, ultimately affecting gene expression and cellular responses to environmental stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It is known to interact with the TRPA1 channel, likely through a phosphatidylinositol second messenger system . This interaction can result in the modulation of ion channel activity, leading to changes in cellular excitability and signal transduction. Additionally, the compound’s ability to undergo hydrodeoxygenation suggests its involvement in enzyme-catalyzed reactions that can alter metabolic flux and metabolite levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at low doses, the compound can exert beneficial effects, such as modulating pain perception and reducing inflammation . At higher doses, it may cause adverse effects, including respiratory irritation and allergic skin reactions . These findings highlight the importance of dosage optimization to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. One notable pathway is its hydrodeoxygenation to propylcatechol, catalyzed by acid sites of supports . This reaction underscores the compound’s role in modifying enzyme activity and influencing metabolic flux. Additionally, its interactions with the TRPA1 channel suggest its involvement in signaling pathways that regulate cellular responses to environmental stimuli .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to be transported across cell membranes, likely facilitated by specific transporters . Once inside the cell, it can accumulate in various cellular compartments, where it exerts its biochemical effects. The distribution of this compound within tissues can also be influenced by its binding to plasma proteins, which can affect its bioavailability and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound has been found to localize within the cell membrane, where it interacts with membrane-bound receptors and ion channels . This localization is crucial for its role in modulating cellular signaling pathways and influencing cellular responses to external stimuli. Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, further influencing its biochemical activity .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-propylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted phenols depending on the substituent introduced.

Scientific Research Applications

2-Methoxy-4-propylphenol has diverse applications in scientific research:

Comparison with Similar Compounds

Comparison: 2-Methoxy-4-propylphenol is unique due to its specific odor profile and its presence in a variety of natural sources. Compared to similar compounds like 4-Ethylguaiacol and 2-Methoxy-4-methylphenol, it has a distinct propyl group that contributes to its unique flavor and fragrance characteristics .

Properties

IUPAC Name

2-methoxy-4-propylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h5-7,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIKRTCSSLJURC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047199
Record name 2-Methoxy-4-propylphenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless oily liquid, warm, spicy, sweet, and slightly floral balsamic odour
Record name Phenol, 2-methoxy-4-propyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methoxy-4-propylphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/595/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

125.00 to 126.00 °C. @ 14.00 mm Hg
Record name 2-Methoxy-4-propylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032135
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly soluble in water; soluble in fat, miscible (in ethanol)
Record name 2-Methoxy-4-propylphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/595/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.034-1.040
Record name 2-Methoxy-4-propylphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/595/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2785-87-7
Record name 4-Propylguaiacol
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Record name Dihydroeugenol
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Record name Dihydroeugenol
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Record name Phenol, 2-methoxy-4-propyl-
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Record name 2-Methoxy-4-propylphenol
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Record name 2-methoxy-4-propylphenol
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Record name DIHYDROEUGENOL
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Record name 2-Methoxy-4-propylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032135
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Palladium-carbon (5 mass %, 54 mg) was added to a 2-propanol (2.5 mL) solution of eugenol (CAS No. 97-53-0, 500 mg) under an argon atmosphere. The resultant mixture was vigorously stirred at an external temperature of 50° C. under a hydrogen flow for about 4.5 hours. The reaction solution was filtered through Celite, and the filtrate was concentrated, to thereby obtain the title compound (447 mg) having the following physical properties.
[Compound]
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Synthesis routes and methods II

Procedure details

To a solution of 123 mg (0.75 mmole) of 4-allyl-2-methoxyphenol (eugenol) and 1.4 gm (7.5 mmole)of p-toluenesulfonhydrazide in 15 ml of dimethoxyethane under reflex was added a solution of 1.7 gm of NaOAc in 15 ml water over a 4 hour period. The mixture was cooled to room temperature, poured into 20 ml of water, and extracted three times with 30 ml of CH2Cl2. The combined organic layers were washed with 50 ml of water, dried over MgSO4, and concentrated under vacuo. The resulting solid was flash chromatographed over silica gel using 10% ethyl acetate in hexane to afford 60 mg of 2-methoxy-4-propylphenol in 48% yield.
Quantity
123 mg
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reactant
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15 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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